1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Description

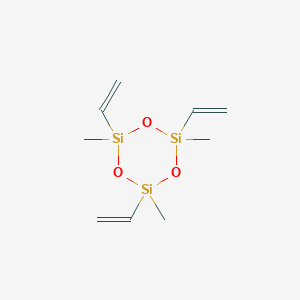

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, often abbreviated as V3, is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure, combining the reactivity of vinyl groups with the stability of a siloxane backbone, makes it a crucial monomer and crosslinking agent in the synthesis of a wide range of silicone-based polymers.[1] Its ability to undergo controlled ring-opening polymerization and participate in hydrosilylation reactions allows for the creation of polymers with tailored properties, finding applications in advanced materials, electronics, and potentially in the biomedical field. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its primary applications, with a focus on the underlying chemical mechanisms.

Chemical and Physical Properties

This compound is a colorless to light yellow, transparent liquid under standard conditions.[2] Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | C₉H₁₈O₃Si₃ | [3] |

| Molecular Weight | 258.49 g/mol | [3] |

| CAS Number | 3901-77-7 | [3] |

| Appearance | Colorless or yellowish transparent liquid | [2] |

| Density | 0.967 g/cm³ | [3] |

| Boiling Point | 80 °C at 20 mmHg | [3] |

| Melting Point | < 0 °C | [3] |

| Refractive Index | 1.448 | [2] |

| Flash Point | > 65 °C | [2] |

| Vapor Pressure | 0.428 mmHg at 25 °C | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrolysis and condensation of dichloromethylvinylsilane. This process is a cornerstone of silicone chemistry, allowing for the formation of the cyclic siloxane ring from a readily available precursor.

Experimental Protocol: Synthesis via Hydrolysis and Condensation of Dichloromethylvinylsilane

This protocol provides a representative procedure for the synthesis of methylvinylcyclosiloxanes. The precise ratio of cyclic species, including the desired trimer (this compound), can be influenced by reaction conditions such as temperature, concentration, and the rate of addition.

Materials:

-

Dichloromethylvinylsilane (CH₂=CH)Si(CH₃)Cl₂

-

Deionized water

-

A suitable organic solvent (e.g., diethyl ether or toluene)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a mixture of deionized water and an organic solvent.

-

The mixture is cooled in an ice bath to maintain a low temperature during the exothermic hydrolysis reaction.

-

Dichloromethylvinylsilane is added dropwise from the dropping funnel to the stirred water-solvent mixture. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent to recover any dissolved product.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining hydrochloric acid, followed by washing with deionized water until the washings are neutral.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The resulting mixture of linear and cyclic methylvinylsiloxanes is then subjected to fractional distillation under reduced pressure to isolate the desired this compound. The fraction boiling at approximately 80 °C at 20 mmHg is collected.

Key Applications and Reaction Mechanisms

The utility of this compound stems from two primary reactive pathways: ring-opening polymerization of the cyclotrisiloxane ring and addition reactions involving the vinyl groups.

Ring-Opening Polymerization (ROP)

This compound can undergo both anionic and cationic ring-opening polymerization to produce linear poly(methylvinyl)siloxanes. The strained six-membered ring of the cyclotrisiloxane makes it particularly susceptible to ring-opening, leading to controlled polymerization and the formation of polymers with predictable molecular weights and narrow polydispersity.

Anionic ROP is initiated by a nucleophile, such as an organolithium reagent or a silanolate. The initiator attacks a silicon atom in the cyclotrisiloxane ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center. This active center can then propagate by attacking another monomer molecule, extending the polymer chain.

Experimental Protocol: Anionic ROP of this compound

Materials:

-

This compound (V3), freshly distilled

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

Anionic initiator (e.g., a solution of sec-butyllithium in cyclohexane)

-

Terminating agent (e.g., chlorotrimethylsilane)

Procedure:

-

All glassware is flame-dried under vacuum and cooled under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous THF is transferred to the reaction flask via cannula.

-

The freshly distilled V3 monomer is added to the THF.

-

The solution is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

The anionic initiator is added dropwise to the stirred solution. The reaction mixture may develop a characteristic color indicating the presence of the active anionic species.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight.

-

The polymerization is terminated by the addition of a terminating agent, such as chlorotrimethylsilane, which quenches the active silanolate chain ends.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Hydrosilylation Crosslinking

The vinyl groups on this compound are reactive sites for hydrosilylation, a platinum-catalyzed addition reaction between a silicon-hydride (Si-H) bond and a carbon-carbon double bond. This reaction is fundamental to the curing of many silicone elastomers and resins. In these systems, this compound can act as a crosslinking agent, reacting with polymers containing Si-H groups to form a stable, three-dimensional network.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation Crosslinking

Materials:

-

A vinyl-terminated polysiloxane (e.g., polydimethylsiloxane)

-

A hydride-containing crosslinker (e.g., a copolymer of dimethylsiloxane and methylhydrosiloxane)

-

This compound (as an additional crosslinker or reactive modifier)

-

A platinum catalyst (e.g., Karstedt's catalyst)

-

An inhibitor (optional, to control the curing rate at room temperature)

Procedure:

-

The vinyl-terminated polysiloxane and the hydride-containing crosslinker are thoroughly mixed in the desired ratio.

-

If used, this compound is added to the mixture.

-

An inhibitor, if required, is added and mixed to ensure homogeneity.

-

The platinum catalyst is added in a very small, precise amount (typically in the parts-per-million range) and the mixture is rapidly and thoroughly stirred.

-

The mixture is then degassed under vacuum to remove any entrapped air bubbles.

-

The formulation is cured at a specific temperature (e.g., room temperature or elevated temperature, depending on the catalyst and inhibitor system) until a solid, crosslinked elastomer is formed.

Conclusion

This compound is a versatile and highly reactive organosilicon compound that serves as a fundamental building block in silicone polymer chemistry. Its unique combination of a strained cyclotrisiloxane ring and reactive vinyl groups allows for its use in both controlled polymer synthesis via ring-opening polymerization and the formation of crosslinked networks through hydrosilylation. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with representative experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development. A thorough understanding of the chemistry of this compound opens up possibilities for the design and creation of novel silicone-based materials with a wide range of advanced properties and functionalities.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key intermediate in the production of specialized silicone polymers. The document details the primary synthetic methodologies, experimental protocols, and underlying reaction mechanisms.

Physicochemical Properties

This compound, also known as V3D3, is a cyclic organosilicon compound with the molecular formula C9H18O3Si3.[1][2] It is a colorless to yellowish transparent liquid.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 258.49 g/mol [1][2] |

| Density | 0.967 g/cm³ |

| Boiling Point | 201.9 °C at 760 mmHg |

| Flash Point | 64.2 °C |

| Refractive Index | 1.4215 @ 20°C[4] |

Synthetic Routes

The synthesis of this compound can be primarily achieved through two main routes: the hydrolysis of dichloromethylvinylsilane and the vinylation of 1,3,5-trimethylcyclotrisiloxane.

Hydrolysis of Dichloromethylvinylsilane

This method involves the controlled hydrolysis of dichloromethylvinylsilane to form the cyclic trisiloxane. The reaction is typically carried out in the presence of a hydrogen chloride acceptor to neutralize the HCl byproduct.

Reaction Scheme:

3 CH2=CHSi(CH3)Cl2 + 3 H2O → (CH2=CHSi(CH3)O)3 + 6 HCl

Experimental Protocol:

While a detailed, peer-reviewed protocol specifically for this compound was not found in the immediate search, a general procedure for the hydrolysis of chloromethylsilanes can be adapted.[5] The reaction is vigorous and evolves hydrogen chloride gas, necessitating the use of a fume hood and appropriate personal protective equipment.[5]

-

Materials: Dichloromethylvinylsilane, water, a suitable organic solvent (e.g., diethyl ether), and a hydrogen chloride acceptor (e.g., pyridine or a weak base).

-

Procedure:

-

A solution of dichloromethylvinylsilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

-

Water, mixed with the hydrogen chloride acceptor, is added dropwise to the silane solution with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The reaction mixture is then washed with water to remove the salt byproduct.

-

The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

Reaction Mechanism:

The hydrolysis of dichloromethylvinylsilane proceeds through the formation of silanol intermediates, which then condense to form siloxane bonds. The formation of the cyclic trimer is favored under specific conditions, though the formation of larger cyclosiloxanes and linear polymers can also occur. The proposed mechanism involves the initial hydrolysis of the dichloro-silane to a silanediol, which is unstable and readily condenses.

Caption: Proposed reaction pathway for the hydrolysis of dichloromethylvinylsilane.

Vinylation of 1,3,5-Trimethylcyclotrisiloxane

This synthetic route involves the deprotonation of the methyl groups on 1,3,5-trimethylcyclotrisiloxane followed by reaction with a vinylating agent, such as vinylmagnesium bromide.

Reaction Scheme:

(CH3SiO)3 + 3 CH2=CHMgBr → ((CH2=CH)SiO)3(CH3)3 + 3 Mg(H)Br

Experimental Protocol:

-

Preparation of Vinylmagnesium Bromide:

-

In a three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, magnesium turnings are placed in anhydrous tetrahydrofuran (THF).[6]

-

A small amount of vinyl bromide is added to initiate the reaction.[6]

-

The remaining vinyl bromide, dissolved in THF, is added at a rate that maintains a moderate reflux.[6]

-

After the addition is complete, the solution is refluxed for a short period.[6]

-

-

Vinylation Reaction:

-

A solution of 1,3,5-trimethylcyclotrisiloxane in an anhydrous solvent like THF is prepared in a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The freshly prepared vinylmagnesium bromide solution is then added dropwise to the cyclotrisiloxane solution at a controlled temperature.

-

The reaction mixture is stirred for a set time to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated ammonium chloride solution.[6]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).

-

The combined organic layers are dried, and the solvent is removed.

-

The product is purified by fractional distillation under reduced pressure.

-

Logical Workflow for Vinylation Synthesis:

Caption: Experimental workflow for the synthesis via vinylation.

Characterization Data

The structure and purity of this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons and the vinyl group protons. The methyl protons would appear as a singlet, while the vinyl protons would exhibit a more complex splitting pattern (dd or ddt).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the vinyl carbons (both the carbon attached to silicon and the terminal carbon).[2]

Infrared (IR) Spectroscopy:

The FTIR spectrum would display characteristic absorption bands for the Si-O-Si linkage in the cyclosiloxane ring, typically in the region of 1000-1100 cm⁻¹. Additionally, peaks corresponding to the C=C stretching of the vinyl groups and C-H bonds would be present.[2]

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[2]

Quantitative Data Summary

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of dichloromethylvinylsilane and the vinylation of 1,3,5-trimethylcyclotrisiloxane being the most common methods. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Further research into optimizing reaction conditions could lead to improved yields and reduced formation of byproducts. This versatile molecule remains a crucial building block in the development of advanced silicone-based materials.

References

- 1. This compound | 3901-77-7 | Benchchem [benchchem.com]

- 2. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]

- 4. This compound | [gelest.com]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Ring-Opening Polymerization of Trivinyl Trimethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a key monomer for the synthesis of vinyl-functionalized polysiloxanes. These polymers are crucial precursors for crosslinked silicone materials with applications ranging from advanced elastomers to specialized materials in the biomedical field. This document details both anionic and cationic ROP methodologies, presenting experimental protocols, quantitative data, and mechanistic insights.

Introduction to the Ring-Opening Polymerization of V3D3

The ring-opening polymerization of cyclosiloxanes is a fundamental method for producing linear polysiloxanes with controlled molecular weights and narrow polydispersity.[1] V3D3, a cyclic trimer with three vinyl groups, is a valuable monomer for introducing reactive sites along the polysiloxane backbone. These vinyl groups can be subsequently utilized for crosslinking reactions, such as hydrosilylation, to form stable three-dimensional networks. Both anionic and cationic polymerization routes can be employed to polymerize V3D3, each offering distinct advantages and control over the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of V3D3 is a controlled/"living" polymerization method that allows for the precise synthesis of poly[methyl(vinyl)siloxane] (PMVS).[1] This technique typically employs organocatalysts, such as guanidines, in combination with a silanol initiator.[1] The "living" nature of the polymerization enables the synthesis of polymers with predictable number-average molar masses (Mn) and narrow molar-mass dispersities (ĐM).[1]

Experimental Protocol: Organocatalyzed Anionic ROP

The following protocol is a representative procedure for the organocatalytic anionic ROP of V3D3 based on established methods for similar cyclotrisiloxanes.[1]

Materials:

-

This compound (V3D3) (monomer)

-

Dimethylphenylsilanol (initiator)

-

1,3-Trimethylene-2-n-propylguanidine (TMnPG) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Chlorodimethylvinylsilane (terminating agent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

-

In a Schlenk flask under an inert atmosphere, V3D3 monomer and dimethylphenylsilanol initiator are dissolved in anhydrous THF.

-

The TMnPG catalyst is added to the solution via syringe.

-

The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by Gel Permeation Chromatography (GPC).

-

Upon reaching the desired molecular weight and monomer conversion, the polymerization is terminated by the addition of chlorodimethylvinylsilane.

-

The resulting polymer is precipitated by adding the reaction mixture dropwise into a large excess of methanol with vigorous stirring.

-

The precipitated polymer is collected, washed with methanol, and dried under vacuum to a constant weight.

Quantitative Data: Anionic ROP of V3D3

The following table summarizes representative data for the anionic ROP of V3D3, demonstrating the controlled nature of the polymerization.[1]

| Entry | [V3D3]₀/[Initiator]₀ | Catalyst | Time (h) | Conversion (%) | Mₙ ( kg/mol ) (Theoretical) | Mₙ ( kg/mol ) (GPC) | Đ (Mₙ/Mₙ) |

| 1 | 50 | TMnPG | 2 | >99 | 12.9 | 13.5 | 1.05 |

| 2 | 100 | TMnPG | 4 | >99 | 25.9 | 26.8 | 1.06 |

| 3 | 200 | TMnPG | 8 | >99 | 51.7 | 53.1 | 1.07 |

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP provides an alternative route to synthesize PMVS from V3D3. Photomediated CROP, in particular, offers temporal control over the polymerization process. This method utilizes a photoacid generator (PAG) that, upon irradiation with light of a specific wavelength, produces a strong acid that initiates the polymerization.

Experimental Protocol: Photomediated Cationic ROP

The following is a representative protocol for the photomediated cationic ROP of V3D3.

Materials:

-

This compound (D₃Vi) (monomer)

-

Benzyl alcohol (BnOH) (initiator)

-

Merocyanine-based photoacid generator (PAG2) (catalyst)

-

Toluene (solvent)

-

Blue LED light source (460–465 nm, 8 W)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a light-protected vial under an inert atmosphere, D₃Vi monomer, benzyl alcohol initiator, and PAG2 catalyst are dissolved in toluene.

-

The vial is placed under a blue LED light source at 30 °C.

-

The polymerization is allowed to proceed for a specified time. Monomer conversion can be determined by ¹H NMR spectroscopy.

-

The polymerization is quenched by exposing the solution to air and light.

-

The polymer can be purified by precipitation in a suitable non-solvent like methanol.

-

The final product is dried under vacuum.

Quantitative Data: Photomediated Cationic ROP of D₃Vi

The table below presents data from a photomediated cationic ROP experiment of D₃Vi.

| Entry | [D₃Vi]₀/[BnOH]₀/[PAG2]₀ | Time (h) | Conversion (%) | Mₙ ( kg/mol ) (Theoretical) | Mₙ ( kg/mol ) (GPC) | Đ (Mₙ/Mₙ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 100 / 1 / 1 | 12 | 85 | 22.1 | 20.5 | 1.45 |

Polymer Characterization

The resulting poly[methyl(vinyl)siloxane] is typically characterized by a variety of analytical techniques to determine its molecular weight, polydispersity, and chemical structure.

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure of the polymer. The vinyl protons typically appear in the range of 5.7-6.2 ppm, while the methyl protons on the silicon backbone are observed around 0.1-0.3 ppm.

-

²⁹Si NMR: Provides information about the silicon environment in the polymer backbone. The chemical shifts can distinguish between different siloxane units.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the polymer, such as the Si-O-Si backbone vibrations (around 1000-1100 cm⁻¹) and the C=C stretching of the vinyl groups (around 1600 cm⁻¹).

Mechanistic Pathways and Workflows

Anionic Ring-Opening Polymerization Mechanism

The anionic ROP of V3D3 initiated by a silanol and catalyzed by a guanidine base proceeds via a nucleophilic attack of the deprotonated initiator on a silicon atom of the cyclotrisiloxane ring. The propagation continues by the sequential attack of the resulting silanolate active center on subsequent monomer molecules.

References

The Reactivity of Vinyl Groups in Cyclotrisiloxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of vinyl groups in cyclotrisiloxanes, with a focus on their primary reaction pathways: hydrosilylation and ring-opening polymerization (ROP). This document details the underlying mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols for the synthesis, modification, and characterization of these versatile compounds.

Introduction to Vinylcyclotrisiloxanes

Cyclotrisiloxanes, particularly those functionalized with vinyl groups such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), are highly valuable monomers in silicone chemistry. The strained three-membered siloxane ring (D3) makes them significantly more reactive towards ring-opening polymerization than their larger, less-strained counterparts like octamethylcyclotetrasiloxane (D4). This enhanced reactivity allows for the synthesis of well-defined linear and branched polysiloxanes with controlled molecular weights and narrow polydispersity.

The vinyl groups appended to the siloxane ring provide reactive sites for a variety of subsequent chemical modifications. The most prominent of these are hydrosilylation and polymerization, which enable the formation of cross-linked networks, functionalized polymers, and hybrid organic-inorganic materials. These properties make vinyl-functionalized cyclotrisiloxanes critical precursors in the development of advanced materials for diverse applications, including drug delivery systems, biomedical devices, and high-performance elastomers.

Key Reaction Pathways

The reactivity of vinylcyclotrisiloxanes is dominated by two principal transformations: the reaction of the vinyl group via hydrosilylation and the cleavage of the siloxane ring through ring-opening polymerization.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst, and is a cornerstone of silicone elastomer chemistry. The reaction proceeds with high efficiency and selectivity, forming a stable silicon-carbon bond.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . An alternative, the modified Chalk-Harrod mechanism , has also been proposed to explain the formation of certain byproducts.

// Node styles catalyst [label="Pt(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; silane [label="R₃Si-H", fillcolor="#FBBC05", fontcolor="#202124"]; vinyl_siloxane [label="Vinyl Cyclotrisiloxane", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\nIntermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pi_complex [label="π-Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; insertion_product [label="Insertion Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Hydrosilylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges catalyst -> oxidative_addition [label=" + R₃Si-H"]; silane -> oxidative_addition; oxidative_addition -> pi_complex [label=" + Vinyl Siloxane"]; vinyl_siloxane -> pi_complex; pi_complex -> insertion_product [label="Migratory Insertion"]; insertion_product -> catalyst [label="Reductive Elimination"]; insertion_product -> product; } .enddot Figure 1: The Chalk-Harrod mechanism for hydrosilylation.

Ring-Opening Polymerization (ROP)

The high ring strain of cyclotrisiloxanes makes them susceptible to ring-opening polymerization under both anionic and cationic conditions. This process allows for the synthesis of linear poly(methylvinyl)siloxanes with controlled microstructures.

2.2.1 Anionic Ring-Opening Polymerization (AROP)

AROP is initiated by strong bases such as hydroxides of alkali metals (e.g., KOH) or organolithium reagents. The initiator attacks a silicon atom in the cyclotrisiloxane, leading to the cleavage of a Si-O bond and the formation of a linear silanolate active center. This active center then propagates by attacking another monomer molecule. Due to the high reactivity of the strained D3 ring, AROP of vinylcyclotrisiloxanes can proceed as a living polymerization, yielding polymers with narrow molecular weight distributions.

// Node styles initiator [label="Initiator (e.g., KOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Vinyl Cyclotrisiloxane\n(V3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; active_center [label="Silanolate Active Center", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; propagation [label="Propagation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; polymer [label="Linear Poly(methylvinyl)siloxane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; termination [label="Termination/\nQuenching", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges initiator -> active_center [label="Initiation"]; monomer -> active_center; active_center -> propagation; propagation -> active_center [label=" + Monomer"]; propagation -> polymer; polymer -> termination; } .enddot Figure 2: Anionic Ring-Opening Polymerization (AROP) of vinylcyclotrisiloxane.

2.2.2 Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by strong protic or Lewis acids. The initiator protonates an oxygen atom in the siloxane ring, creating a reactive oxonium ion. The ring then opens to form a carbocationic active center, which propagates by attacking other monomer units. CROP of cyclosiloxanes can be more complex than AROP, with a higher propensity for side reactions such as backbiting and chain transfer, which can lead to a broader molecular weight distribution and the formation of cyclic oligomers.

// Node styles initiator [label="Initiator (e.g., H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Vinyl Cyclotrisiloxane\n(V3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxonium_ion [label="Oxonium Ion Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; propagation [label="Propagation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; polymer [label="Linear Poly(methylvinyl)siloxane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions [label="Backbiting/\nChain Transfer", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges initiator -> oxonium_ion [label="Initiation"]; monomer -> oxonium_ion; oxonium_ion -> propagation; propagation -> oxonium_ion [label=" + Monomer"]; propagation -> polymer; propagation -> side_reactions; } .enddot Figure 3: Cationic Ring-Opening Polymerization (CROP) of vinylcyclotrisiloxane.

Quantitative Data on Reactivity

The following tables summarize quantitative data on the hydrosilylation and ring-opening polymerization of vinylcyclotrisiloxanes.

Hydrosilylation Kinetics

| Catalyst | Silane | Vinylsiloxane | Temperature (°C) | Reaction Time | Conversion (%) | Reference |

| Karstedt's Catalyst | Phenylsilane | Trivinyl-substituted open-cage silsesquioxane | 95 | 24 h | >95 | [1] |

| Rhodium Complex | Phenylsilane | Trivinyl-substituted open-cage silsesquioxane | 95 | 24 h | >95 | [1] |

| Pt Complex | 1,1,3,3-tetramethyldisiloxane | 1,3-divinyl tetramethyldisiloxane | Room Temp. | - | 75-100 | [2] |

Ring-Opening Polymerization Data

| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Polydispersity (Đ) | Reference |

| V3 | Guanidine Catalyst/Silanol | - | - | - | - | <1.2 | [3] |

| D3 | t-BuLi | THF | 0 | 60 | - | Narrow | [4] |

| V3 | Photomediated Cationic Catalyst | - | - | 30 | ~90 | - | [5] |

Experimental Protocols

Synthesis of Vinyl-Terminated Polydimethylsiloxane via ROP

This protocol describes the synthesis of vinyl-terminated polydimethylsiloxane from octamethylcyclotetrasiloxane (D4) and a vinyl-functional end-capper.

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

1,3-Divinyltetramethyldisiloxane (end-capper)

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate (neutralizing agent)

-

Anhydrous sodium sulfate (drying agent)

-

Toluene (solvent)

Procedure:

-

To a two-necked round-bottom flask, add D4 (e.g., 99.4 g, 0.34 mol) and 1,3-divinyltetramethyldisiloxane (e.g., 2.5 g, 0.013 mol for a target degree of polymerization of 100).[6]

-

Add sulfuric acid (2 wt %) as the catalyst.[6]

-

Stir the reaction mixture at room temperature for approximately 22 hours.[6]

-

Monitor the reaction progress by analyzing the solid content.

-

Once the solid content reaches >85%, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate until effervescence ceases.[6]

-

Add anhydrous sodium sulfate to the mixture to remove traces of moisture.[6]

-

Filter the mixture to remove solids.

-

Remove any remaining volatile components under vacuum to yield the vinyl-terminated polydimethylsiloxane.

Characterization:

-

¹H NMR: To confirm the presence of vinyl groups (signals typically appear between 5.7 and 6.2 ppm) and determine the degree of polymerization by comparing the integration of the vinyl protons to the methyl protons on the siloxane backbone.

-

GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Hydrosilylation of a Vinyl-Functional Siloxane

This protocol provides a general procedure for the platinum-catalyzed hydrosilylation of a vinyl-functional siloxane with a hydride-functional siloxane.

Materials:

-

Vinyl-terminated polydimethylsiloxane (from protocol 4.1 or commercial)

-

Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the vinyl-terminated polydimethylsiloxane and the hydride-functional crosslinker in anhydrous toluene. The molar ratio of Si-H to vinyl groups is typically between 1.1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

-

Add Karstedt's catalyst (typically 5-10 ppm of platinum relative to the total mass of siloxanes).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) to initiate the reaction. The reaction is often exothermic.

-

Monitor the disappearance of the Si-H bond (around 2100-2200 cm⁻¹) and the vinyl C=C bond (around 1600 cm⁻¹) using FT-IR spectroscopy.

-

Once the reaction is complete (typically within a few hours), the solvent can be removed under vacuum to yield the cross-linked silicone elastomer.

Characterization:

-

FT-IR: To confirm the disappearance of the Si-H and vinyl C=C stretching bands and the formation of the Si-CH₂-CH₂-Si linkage.

-

Swell Testing: To determine the cross-link density of the resulting elastomer.

Quantification of Vinyl Groups using ¹H NMR Spectroscopy

This protocol details a method for the quantitative analysis of vinyl groups in a silicone pre-elastomer.[7]

Procedure:

-

Accurately weigh approximately 75 mg of the silicone sample into a vial.[7]

-

Add 0.7 ml of deuterated chloroform (CDCl₃) to dissolve the sample. Seal the vial and allow it to dissolve overnight.[7]

-

Transfer the solution to an NMR tube.

-

Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz).[7]

-

Set the experimental parameters as follows: temperature at 30 °C, spectral width from -1.0 to 10.0 ppm, and a pulse delay of at least 17.5 seconds to ensure full relaxation of the protons.[7]

-

Integrate the proton signals over the following ranges:

-

Dimethylsiloxane (DMS): -0.7 to 0.8 ppm

-

Methylvinylsiloxane (MVS): 5.6 to 6.0 ppm

-

Dimethylvinylsiloxane (DMVS): 6.0 to 6.2 ppm

-

-

Calculate the relative molar percentage of the different groups.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, modification, and characterization of polymers derived from vinylcyclotrisiloxanes.

// Node styles start [label="Start: Vinylcyclotrisiloxane Monomer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Ring-Opening Polymerization\n(Anionic or Cationic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification1 [label="Purification\n(e.g., Precipitation, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization1 [label="Characterization of Linear Polymer\n(NMR, GPC, FT-IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrosilylation [label="Hydrosilylation with\nHydride Crosslinker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; curing [label="Curing (Thermal)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization2 [label="Characterization of Cross-linked Network\n(Swell Test, DMA, TGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Cross-linked Silicone Elastomer", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> purification1; purification1 -> characterization1; characterization1 -> hydrosilylation; hydrosilylation -> curing; curing -> characterization2; characterization2 -> end; } .enddot Figure 4: A typical experimental workflow for vinylcyclotrisiloxane-derived polymers.

Conclusion

Vinyl-functionalized cyclotrisiloxanes are highly reactive and versatile building blocks in silicone chemistry. Their strained ring structure facilitates controlled ring-opening polymerization, leading to well-defined linear polymers. The pendant vinyl groups serve as handles for subsequent modifications, most notably hydrosilylation, to form cross-linked networks. The ability to precisely tailor the molecular architecture and properties of the resulting materials makes these compounds indispensable for the development of advanced silicone-based materials for a wide range of applications, including in the pharmaceutical and biomedical fields. This guide provides a foundational understanding of the core reactivity, quantitative aspects, and experimental methodologies associated with these important monomers.

References

- 1. Cationic Polymerization of a Model Cyclotrisiloxane with Mixed Siloxane Units Initiated by a Protic Acid. Mechanism of Polymer Chain Formation | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolytic Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information and established scientific principles regarding the hydrolytic stability of cyclosiloxanes. No specific quantitative experimental data for the hydrolytic degradation of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has been found in the public domain. The experimental protocols described are based on international standards for determining such properties.

Executive Summary

This compound is a cyclic organosiloxane compound with significant applications in polymer synthesis. An understanding of its hydrolytic stability is crucial for its storage, handling, and application, particularly in aqueous or humid environments. This guide provides an overview of the known stability of this compound, a detailed methodology for its quantitative assessment based on international standards, and a discussion of the chemical mechanisms governing its potential hydrolysis.

Available qualitative data from suppliers indicates that this compound exhibits high hydrolytic stability, with a rating of "1: no significant reaction with aqueous systems"[1]. This suggests the compound is resistant to hydrolysis under neutral pH conditions. However, for rigorous applications, quantitative data is essential. This guide outlines the standardized experimental protocol, OECD Guideline 111, for determining the rate of hydrolysis as a function of pH. Furthermore, it delves into the general mechanisms of acid and base-catalyzed hydrolysis of the siloxane (Si-O-Si) bond, which is the primary pathway for degradation.

Hydrolytic Stability Profile

Currently, the publicly available information on the hydrolytic stability of this compound is qualitative. Chemical suppliers classify its "Hydrolytic Sensitivity" as minimal, suggesting it does not readily react with water under neutral conditions[1]. The low water solubility and the steric hindrance provided by the methyl and vinyl groups on the silicon atoms likely contribute to this stability.

Despite this general stability, the siloxane bonds in the cyclotrisiloxane ring are susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. The vinyl functional groups can also influence the electronic properties of the silicon atoms, potentially affecting the rate of hydrolysis compared to other cyclosiloxanes[2].

Illustrative Data Presentation

In the absence of specific experimental data, the following table illustrates how quantitative results on the hydrolytic stability of this compound would be presented. This data is typically generated following the protocols outlined in Section 3.0.

| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (days) |

| 25 | 4.0 | Data Not Available | Data Not Available |

| 25 | 7.0 | Data Not Available | Data Not Available |

| 25 | 9.0 | Data Not Available | Data Not Available |

| 50 | 4.0 | Data Not Available | Data Not Available |

| 50 | 7.0 | Data Not Available | Data Not Available |

| 50 | 9.0 | Data Not Available | Data Not Available |

Standardized Experimental Protocol for Hydrolytic Stability Assessment (OECD Guideline 111)

To quantitatively assess the hydrolytic stability of a compound, the internationally recognized OECD Guideline 111, "Hydrolysis as a Function of pH," provides a systematic approach[3][4][5][6][7]. This method is designed to determine the rate of abiotic hydrolytic transformation in aquatic environments.

Principle of the Test

The test involves dissolving the substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubating them at a constant temperature in the dark. The concentration of the test substance is monitored over time to determine the rate of hydrolysis[4][7].

Tiered Approach

The OECD 111 guideline follows a tiered experimental design:

-

Tier 1: Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required[4][6].

-

Tier 2: Kinetic Study: If significant degradation occurs in the preliminary test, a more detailed kinetic study is performed to determine the degradation rate constant and half-life. This is typically done at various temperatures to allow for extrapolation to environmentally relevant conditions.

-

Tier 3: Identification of Hydrolysis Products: If necessary, the major degradation products are identified.

Experimental Workflow

The following diagram illustrates the experimental workflow for the OECD 111 test.

Caption: Experimental workflow for hydrolytic stability testing according to OECD Guideline 111.

Analytical Methods

The concentration of this compound and its potential degradation products would be monitored using appropriate analytical techniques. Suitable methods include:

-

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or mass spectrometer (MS) for separation and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR can be used to monitor the disappearance of the parent compound and the appearance of silanol (Si-OH) groups[8][9].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the Si-O-Si bond stretching and the appearance of Si-OH bands[8].

General Mechanism of Cyclosiloxane Hydrolysis

The hydrolysis of the siloxane bond in cyclosiloxanes is a reversible reaction that can be catalyzed by both acids and bases[10][11][12]. The reaction involves the nucleophilic attack of water on a silicon atom, leading to the cleavage of a Si-O-Si bond and the formation of silanols.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom, which makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water[10][13].

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the silicon atom. This leads to the formation of a pentacoordinate silicon intermediate, which then rearranges to cleave the siloxane bond[10][14].

The general reaction pathway for the hydrolysis of a cyclotrisiloxane is depicted below.

Caption: General acid and base-catalyzed hydrolysis pathways for a cyclotrisiloxane.

Conclusion

While quantitative data on the hydrolytic stability of this compound is not publicly available, qualitative assessments suggest it is a stable compound in neutral aqueous environments. For applications requiring a comprehensive understanding of its behavior under various pH conditions, a formal hydrolytic stability study following the OECD Guideline 111 is recommended. The general mechanisms of acid and base-catalyzed hydrolysis provide a theoretical framework for predicting its degradation pathways, which would primarily involve the ring-opening of the cyclotrisiloxane to form linear siloxanols. Researchers and drug development professionals should consider these factors when utilizing this compound in aqueous formulations or in environments where it may be exposed to moisture.

References

- 1. This compound | [gelest.com]

- 2. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 8. benchchem.com [benchchem.com]

- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. gelest.com [gelest.com]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Thermal Degradation of Trivinyl Trimethyl Cyclotrisiloxane-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation behavior of polymers derived from trivinyl trimethyl cyclotrisiloxane. Due to a lack of extensive research on this specific polymer, this document synthesizes information from closely related vinyl-containing polysiloxanes to infer potential degradation pathways and characteristics. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with these and similar materials.

Introduction to Thermal Stability of Vinyl Polysiloxanes

Polysiloxanes are known for their excellent thermal stability compared to many organic polymers, a property attributed to the strength of the silicon-oxygen (Si-O) bond. The introduction of vinyl groups into the polysiloxane structure can further enhance this thermal stability. At elevated temperatures, vinyl groups can participate in cross-linking reactions, which can alter the degradation mechanism and the resulting byproducts. The thermal degradation of these polymers is a critical consideration in their application, particularly in high-temperature environments or during processing.

Key Analytical Techniques for Studying Thermal Degradation

The thermal degradation of polymers is typically investigated using a combination of analytical techniques to determine the temperature at which degradation occurs, the rate of degradation, and the identity of the degradation products.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about the thermal stability of a material, including the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.[1]

2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical method for identifying the volatile and semi-volatile products of thermal decomposition.[2][3] The polymer sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[4] This technique provides detailed insight into the degradation pathways.

2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor changes in the chemical structure of the polymer as it degrades.[5][6] By analyzing the infrared spectrum at different temperatures, it is possible to identify the formation and disappearance of functional groups, providing clues about the degradation reactions.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline typical procedures for the key analytical techniques.

3.1. Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to assess the thermal stability of a vinyl polysiloxane polymer would involve the following steps:

| Parameter | Typical Value/Setting |

| Instrument | Thermogravimetric Analyzer |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina or Platinum |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Gas Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min or 20 °C/min |

| Temperature Range | Ambient to 800 °C |

| Data Collected | Mass vs. Temperature, Derivative of Mass vs. Temperature (DTG) |

Source: Adapted from various sources.[1][6][7]

3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

The analysis of degradation products using Py-GC/MS typically follows this protocol:

| Parameter | Typical Value/Setting |

| Pyrolyzer | Furnace or filament-type pyrolyzer |

| Pyrolysis Temperature | 500 - 800 °C |

| GC Inlet Temperature | 250 - 300 °C |

| Carrier Gas | Helium |

| GC Column | Capillary column suitable for separating siloxanes and hydrocarbons |

| GC Oven Program | Ramped temperature program (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mass Range | m/z 35 - 550 |

| Data Analysis | Comparison of mass spectra with libraries (e.g., NIST) |

Source: Adapted from various sources.[2][4][8]

Thermal Degradation Pathways

The thermal degradation of polysiloxanes, including those with vinyl groups, can proceed through several mechanisms. The specific pathway is influenced by factors such as the polymer structure, temperature, and atmosphere.

In an inert atmosphere, the primary degradation mechanism for the polysiloxane backbone is believed to be an "unzipping" or random scission process that leads to the formation of stable, low-molecular-weight cyclic siloxanes. The presence of vinyl groups introduces the possibility of competing cross-linking reactions, which can lead to a more complex degradation profile and a higher char yield.

Under oxidative conditions, the degradation is more complex and can involve radical-initiated chain scission and cross-linking, leading to the formation of a wider range of volatile products and a silica-like residue.

Below is a generalized diagram illustrating the potential degradation pathways for a vinyl-substituted polysiloxane.

Caption: Potential thermal degradation pathways for vinyl polysiloxanes.

Quantitative Data from Related Polymers

While specific data for polymers of trivinyl trimethyl cyclotrisiloxane is scarce, the following table summarizes representative thermal degradation data for other vinyl-containing silicone polymers to provide a comparative baseline.

| Polymer | Onset Degradation Temp. (°C, in N₂) | Temp. of Max. Degradation Rate (°C, in N₂) | Char Yield at 800°C (%, in N₂) | Primary Degradation Products |

| Vinyl-terminated Polydimethylsiloxane (PDMS) | ~350 - 400 | ~450 - 550 | < 5% | Cyclic siloxanes (D3, D4, etc.) |

| Methylvinylsiloxane Copolymer | ~380 - 420 | ~480 - 580 | 5 - 15% | Cyclic siloxanes, some hydrocarbons |

| Phenylvinylsiloxane Copolymer | ~400 - 450 | ~500 - 600 | 10 - 30% | Cyclic siloxanes, benzene, other aromatics |

Note: These values are approximate and can vary significantly based on the specific polymer structure, molecular weight, and experimental conditions. Data synthesized from general knowledge in the provided search results.

Experimental and Analytical Workflow

The overall workflow for investigating the thermal degradation of a vinyl polysiloxane polymer is depicted in the following diagram.

Caption: A typical workflow for the comprehensive analysis of polymer thermal degradation.

Conclusion

References

An In-depth Technical Guide on the Anionic Ring-Opening Polymerization of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane (V3D3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane (V3D3), a key monomer for the synthesis of vinyl-functionalized polysiloxanes. These polymers are pivotal in the development of advanced materials for biomedical applications, including drug delivery systems and medical devices, owing to their unique properties which can be tailored through controlled polymerization.

Core Mechanism of Anionic Ring-Opening Polymerization

The anionic ring-opening polymerization of cyclic siloxanes like V3D3 is a chain-growth polymerization driven by the relief of ring strain in the three-membered siloxane ring.[1][2] This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations.[3][4] The mechanism can be delineated into three primary stages: initiation, propagation, and termination.

1.1. Initiation

The polymerization is initiated by a nucleophilic attack on one of the silicon atoms in the V3D3 ring.[1] Common initiators include organolithium compounds (e.g., sec-butyllithium), alkoxides, or silanolates.[5][6] The initiator attacks the electron-deficient silicon atom, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center.

1.2. Propagation

The newly formed anionic center at the end of the polymer chain then attacks another V3D3 monomer, propagating the chain.[2] This process repeats, with the sequential addition of monomer units, leading to the growth of the polymer chain. The presence of vinyl groups on the silicon atoms is generally retained during this process, resulting in a linear polysiloxane with pendant vinyl functionalities.[7]

1.3. Termination

In a truly "living" anionic polymerization, there is no inherent termination step.[8] The polymerization proceeds until all the monomer is consumed, and the anionic chain ends remain active.[4] Termination can be achieved intentionally by adding a quenching agent, such as a proton source (e.g., methanol) or a functionalized terminating agent (e.g., chlorosilanes), to introduce specific end-groups.[3][6]

Quantitative Data

The kinetics of anionic ring-opening polymerization of cyclosiloxanes are influenced by factors such as the initiator, solvent, and temperature. While specific kinetic data for V3D3 is not extensively reported, data from the closely related hexamethylcyclotrisiloxane (D3) provides valuable insights. The polymerization of D3 is significantly faster than that of the less strained octamethylcyclotetrasiloxane (D4).[9]

| Parameter | Value | Monomer | Initiator | Solvent | Temperature (°C) | Reference |

| Activation Energy (Ea) | 11 kcal/mol | D3 | P2Pyr6+OH– | Toluene | N/A | [9][10] |

| Polymerization Rate | First order in monomer and initiator | D3 | P2Pyr6+OH– | Toluene | N/A | [9][10] |

| Molecular Weight Distribution (PDI) | < 1.1 | D3 | sec-BuLi | Cyclohexane/THF | < 30 | [6] |

Table 1: Kinetic and Polymerization Data for Anionic ROP of Cyclotrisiloxanes.

Experimental Protocols

The successful anionic polymerization of V3D3 requires stringent experimental conditions to prevent premature termination by impurities such as water or oxygen.[11] High-vacuum techniques are typically employed.[12]

3.1. Materials and Purification

-

Monomer (V3D3): Should be distilled under reduced pressure from a suitable drying agent like calcium hydride.[3] For ultimate purity, it can be vacuum distilled from a living polystyryl lithium solution.[3]

-

Solvent (e.g., Tetrahydrofuran - THF): Pre-dried over calcium hydride and then distilled from a sodium-potassium alloy or a sodium mirror under a high-vacuum line.[3][12]

-

Initiator (e.g., sec-Butyllithium): Typically used as a solution in a hydrocarbon solvent. Its concentration should be accurately determined by titration before use.[3]

3.2. Polymerization Procedure

-

Reactor Setup: A glass reactor equipped with a magnetic stirrer and break-seals for reagent addition is assembled and attached to a high-vacuum line. The reactor is thoroughly flame-dried under vacuum to remove any adsorbed moisture.

-

Solvent and Monomer Addition: The purified solvent (THF) is distilled into the reactor under vacuum. The reactor is then cooled to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath). The purified V3D3 monomer is then added via a pre-calibrated ampoule or a gas-tight syringe.

-

Initiation: The calculated amount of initiator solution is rapidly added to the stirred monomer solution. The initiation is typically very fast.

-

Propagation: The polymerization is allowed to proceed for the desired time to achieve the target molecular weight.

-

Termination: The polymerization is quenched by adding a degassed terminating agent (e.g., methanol). The disappearance of the characteristic color of the living anionic chain ends indicates successful termination.[3]

-

Polymer Isolation: The reaction mixture is warmed to room temperature, and the polymer is precipitated by pouring the solution into a large volume of a non-solvent (e.g., hexane). The precipitated polymer is then filtered and dried under vacuum to a constant weight.[3]

Polymer Characterization

The resulting poly(2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): To confirm the polymer structure, verify the retention of the vinyl groups, and determine the end-groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the Si-O-Si backbone and the vinyl groups.[7]

Logical Relationships in Polymer Structure

The anionic ring-opening polymerization of V3D3 leads to a linear polysiloxane with pendant methyl and vinyl groups attached to the silicon atoms of the backbone. The regularity of the structure is a direct consequence of the controlled nature of the living polymerization process.

References

- 1. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. du.edu.eg [du.edu.eg]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. materials.uoi.gr [materials.uoi.gr]

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane literature review

An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Introduction

This compound, often abbreviated as V3D3, is a cyclic organosilicon compound with the molecular formula C9H18O3Si3.[1][2] It is structurally defined by a six-membered silicon-oxygen ring (a cyclotrisiloxane), with each silicon atom bearing one methyl group and one reactive vinyl group.[1][3] This unique structure, combining the stability of a siloxane backbone with the reactivity of vinyl groups, makes it a versatile monomer and chemical intermediate.[1][4] Its primary significance lies in polymer chemistry, where it serves as a crucial building block for specialized silicone polymers, including vinyl silicone rubbers and fluids.[3][4] The strained nature of the cyclotrisiloxane ring facilitates controlled ring-opening polymerization, while the vinyl groups provide active sites for crosslinking and other chemical modifications.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reaction mechanisms, and applications for researchers in materials science and drug development.

Physicochemical Properties

This compound is a colorless or light-yellow, clear liquid at room temperature.[2][4][5] It possesses low water solubility and low volatility.[4] The compound is noted for its dual functionality, containing both stable methyl groups and reactive vinyl groups, which makes it an effective crosslinker with high reactivity.[4]

| Property | Value | Reference(s) |

| CAS Number | 3901-77-7 | [1][2][4][6] |

| Molecular Formula | C9H18O3Si3 | [2][5][6][7] |

| Molecular Weight | 258.49 g/mol | [1][5][6] |

| Appearance | Colorless or light yellow clear liquid | [2][4] |

| Density | 0.967 g/cm³ | [2][5] |

| Boiling Point | 80 °C at 20 mmHg | [2][5][8] |

| Melting Point | < 0 °C | [2][5] |

| Flash Point | > 65 °C | [2][5] |

| Refractive Index | 1.448 (@ 20°C) | [2][5] |

| EINECS Number | 223-458-5 | [2][5] |

| InChIKey | BVTLTBONLZSBJC-UHFFFAOYSA-N | [1][7] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [2][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of vinyl groups onto a pre-formed cyclosiloxane ring or the cyclization of vinyl-substituted silane precursors.[1]

Method 1: Vinylation of Trimethylcyclotrisiloxane

This is a common laboratory-scale method involving the direct vinylation of a trimethylcyclotrisiloxane precursor.[1]

-

Objective: To substitute hydrogen atoms on the methyl groups of the siloxane ring with vinyl groups.

-

Reagents:

-

Trimethylcyclotrisiloxane

-

Vinylation reagent (e.g., vinylmagnesium bromide or vinyllithium)[1]

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

-

Protocol:

-

The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.[1]

-

The trimethylcyclotrisiloxane is dissolved in an anhydrous solvent in a suitable reaction vessel.

-

The vinylation reagent is added dropwise to the solution while maintaining a controlled temperature, typically between 60–80°C.[1]

-

The reaction is allowed to proceed for several hours and is monitored for completion using spectroscopic methods such as ¹H and ²⁹Si NMR.[1]

-

Upon completion, the reaction is quenched, and the product is worked up to remove by-products and unreacted starting materials.

-

Purification is achieved via fractional distillation or column chromatography to yield high-purity this compound.[1]

-

Method 2: Cyclotrimerization of Vinyl-Substituted Silane Precursors

This alternative approach involves building the cyclotrisiloxane ring from smaller vinyl-containing silane units.[1]

-

Objective: To form the cyclic trimer from vinyl-substituted silane monomers.

-

Reagents:

-

Vinyl-substituted silane precursor (e.g., vinyldichloromethylsilane)

-

Acidic or basic catalyst (e.g., sulfuric acid or potassium hydroxide)[1]

-

Anhydrous solvent

-

-

Protocol:

-

The vinyl-substituted silane precursor is purified, typically by vacuum distillation, to remove any impurities.[1]

-

The purified precursor is dissolved in an anhydrous solvent.

-

A catalyst (acid or base) is introduced to facilitate the controlled hydrolytic condensation and ring closure.[1]

-

The reaction is maintained at a moderate temperature (e.g., 60–80°C) to promote cyclization and minimize the formation of linear oligomers.[1]

-

The formation of the cyclotrisiloxane ring and the integration of the vinyl groups are confirmed by ¹H and ²⁹Si NMR spectroscopy.[1]

-

The final product is purified using distillation or chromatographic techniques.[1]

-

Caption: A generalized workflow for the synthesis of V3D3.

Key Chemical Reactions and Mechanisms

The reactivity of this compound is dominated by two primary features: the strained siloxane ring and the pendant vinyl groups.

Ring-Opening Polymerization (ROP)

The three-membered (D3) siloxane ring is highly strained compared to larger cyclic siloxanes (e.g., D4). This strain makes it susceptible to ring-opening polymerization under anionic or cationic initiation.[3] This reaction is a cornerstone of silicone polymer chemistry.[3]

The mechanism involves the cleavage of a Si-O bond in the ring by an initiator, generating a reactive center that then attacks another monomer molecule.[1] This process propagates, leading to the formation of linear polysiloxane chains with repeating vinyl- and methyl-substituted siloxane units. The vinyl groups typically remain intact along the polymer backbone, making them available for subsequent crosslinking reactions.[1]

Caption: The mechanism of ring-opening polymerization of V3D3.

Cross-Coupling Reactions

The vinyl groups of this compound serve as valuable nucleophiles in palladium-catalyzed cross-coupling reactions.[8] This functionality allows it to be used as a reagent for vinylation, enabling the formation of carbon-carbon bonds to create structures like styrenes and dienes.[8] This application is particularly relevant in synthetic organic chemistry.

Applications

The dual reactivity of V3D3 makes it a valuable material in a variety of fields, from industrial polymers to advanced electronics and biomedical materials.

-